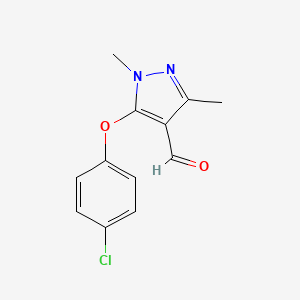

5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

説明

5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are a group of heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-chlorophenol with appropriate pyrazole precursors under controlled conditions. One common method includes the use of aluminum chloride as a catalyst in the presence of methylene dichloride as a solvent. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

化学反応の分析

Oxidation Reactions

The aldehyde group (-CHO) at the 4-position undergoes oxidation to form carboxylic acids under strong oxidizing conditions. Key reagents include:

-

Potassium permanganate (KMnO₄) in acidic or neutral media

-

Chromium trioxide (CrO₃) in aqueous sulfuric acid

Mechanism :

The oxidation follows a two-step process:

-

Formation of a geminal diol intermediate under acidic conditions.

-

Further oxidation to the carboxylic acid via cleavage of the C–H bond adjacent to the carbonyl group .

Product :

5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid .

Reduction Reactions

The aldehyde moiety is reduced to a primary alcohol using:

-

Sodium borohydride (NaBH₄) in methanol or ethanol (mild conditions)

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether (vigorous conditions)

Product :

5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-methanol .

Limitations :

LiAlH₄ is moisture-sensitive and typically avoided in large-scale syntheses due to safety concerns .

Substitution Reactions

The chlorine atom in the 4-chlorophenoxy group participates in nucleophilic aromatic substitution (NAS) reactions with:

-

Amines (e.g., aniline, alkylamines)

-

Thiols (e.g., mercaptoethanol)

-

Alkoxides (e.g., sodium methoxide)

Conditions :

-

Catalytic base (e.g., K₂CO₃)

-

Polar aprotic solvents (e.g., DMF, DMSO)

Products :

-

Amine-substituted derivatives : 5-(4-aminophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

-

Thioether derivatives : 5-(4-methylthiophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Condensation Reactions

The aldehyde group engages in condensation with:

-

Active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives

Example :

Reaction with hydrazine hydrate produces the corresponding hydrazone, which can cyclize to form pyrazoline derivatives under acidic conditions .

Advanced Functionalization

The compound’s pyrazole ring has been modified in specialized studies:

-

Electrophilic substitution : Bromination at the 5-position using N-bromosuccinimide (NBS) .

-

Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids to introduce aryl groups .

Research Insights

-

Steric effects : The dimethyl groups at the 1- and 3-positions hinder reactivity at adjacent positions, directing transformations to the aldehyde and chlorophenoxy groups .

-

Biological relevance : Derivatives from these reactions show potential in medicinal chemistry, particularly as anti-inflammatory and antimicrobial agents .

科学的研究の応用

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, exhibit significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory and Analgesic Effects

The compound shows promise as an anti-inflammatory and analgesic agent. It has been involved in synthesizing other pyrazole derivatives that possess these pharmacological activities . This makes it relevant in pain management therapies.

Herbicides and Pesticides

This compound serves as an intermediate in the synthesis of agrochemicals. Its derivatives are used in formulating herbicides and pesticides due to their effectiveness in controlling a wide range of pests and weeds .

Plant Growth Regulators

The compound's structure allows it to interact with plant growth processes, making it suitable for developing plant growth regulators that enhance crop yield and resistance to environmental stressors .

Crystal Engineering

The crystal structure of this compound has been extensively studied, revealing insights into its packing and interactions. The compound's ability to form stable crystals can be exploited in material science for creating new materials with specific properties .

Data Table of Research Findings

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including the target compound. The results indicated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antibiotics .

Case Study 2: Agrochemical Development

A research project focused on the synthesis of herbicides from pyrazole derivatives highlighted the effectiveness of this compound as a precursor. Field trials demonstrated significant weed control compared to existing herbicide formulations, indicating its commercial viability in agriculture .

作用機序

The mechanism of action of 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

類似化合物との比較

Similar Compounds

5-(4-chlorophenoxy)-methyl-1,3,4-oxadiazole-2-thiol: This compound has a similar structure but features an oxadiazole ring instead of a pyrazole ring.

2,4-dichlorophenoxyacetic acid: Although structurally different, this compound shares the chlorophenoxy group and is used as a herbicide.

Uniqueness

5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its pyrazole ring structure and the presence of both a chlorophenoxy group and a carbaldehyde group make it a versatile compound with diverse applications in various fields.

生物活性

5-(4-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, identified by the CAS number 109925-13-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological activities based on recent research findings.

- Molecular Formula : C₁₂H₁₁ClN₂O₂

- Molecular Weight : 250.68 g/mol

- Melting Point : 74-75 °C

- LogP : 2.9867 (indicating moderate lipophilicity)

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- MCF7 Cell Line :

- A549 Cell Line :

- NCI-H460 Cell Line :

The biological activity of this compound can be attributed to its ability to inhibit key kinases involved in cancer progression. For instance, it has been reported to inhibit Aurora-A kinase with an IC₅₀ of 0.16 µM, which plays a critical role in cell cycle regulation and mitotic progression .

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Research Insights

- A study indicated that pyrazole derivatives could significantly reduce inflammation markers in various animal models, suggesting that this compound may also exhibit similar properties .

Comparative Biological Activity Table

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | 0.46 | Aurora-A kinase inhibition |

| This compound | A549 | 26 | Cytotoxicity |

| This compound | NCI-H460 | 0.39 | Aurora-A kinase inhibition |

特性

IUPAC Name |

5-(4-chlorophenoxy)-1,3-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-8-11(7-16)12(15(2)14-8)17-10-5-3-9(13)4-6-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPAPVDFYYEDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)OC2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377599 | |

| Record name | 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109925-13-5 | |

| Record name | 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。